Pitcoin1

PI3KC2α inhibitor isoform selectivity PI3K inhibitor comparison

Pitcoin1 (PI3KC2α-IN-1) is a pteridinone-based small molecule that acts as a potent and highly selective inhibitor of phosphoinositide 3-kinase C2α (PI3KC2α), with an IC50 of 95 nM. It belongs to the PITCOIN (PhosphatidylInositol Three-kinase Class twO INhibitors) series, the first reported potent and selective cell-permeable inhibitors of PI3KC2α function.

Molecular Formula C19H16N6O2S2
Molecular Weight 424.5 g/mol
Cat. No. B7440783
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePitcoin1
Molecular FormulaC19H16N6O2S2
Molecular Weight424.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCN2C(=O)C3=NC=CN=C3N=C2SCC(=O)NC4=NC=CS4
InChIInChI=1S/C19H16N6O2S2/c26-14(23-18-22-9-11-28-18)12-29-19-24-16-15(20-7-8-21-16)17(27)25(19)10-6-13-4-2-1-3-5-13/h1-5,7-9,11H,6,10,12H2,(H,22,23,26)
InChIKeyANHMCIKPOJARRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pitcoin1 (PI3KC2α-IN-1) – A Highly Selective PI3KC2α Inhibitor for Thrombosis, Diabetes, and Cancer Research


Pitcoin1 (PI3KC2α-IN-1) is a pteridinone-based small molecule that acts as a potent and highly selective inhibitor of phosphoinositide 3-kinase C2α (PI3KC2α), with an IC50 of 95 nM . It belongs to the PITCOIN (PhosphatidylInositol Three-kinase Class twO INhibitors) series, the first reported potent and selective cell-permeable inhibitors of PI3KC2α function [1]. The compound's molecular formula is C19H16N6O2S2, with a molecular weight of 424.50 g/mol, and its CAS number is 2397679-87-5 [2].

Why Generic PI3K Inhibitors Cannot Substitute Pitcoin1 in PI3KC2α-Targeted Research


Existing PI3K inhibitors such as MIPS-19416 and MIPS-21335 exhibit significant cross-class or off-target activity, confounding the interpretation of PI3KC2α-specific biology [1]. Pitcoin1, in contrast, demonstrates >60-fold selectivity over the closely related PI3KC2β isoform and no detectable inhibition of other human kinases in kinobead profiling . This level of selectivity is essential for experiments requiring unambiguous assignment of phenotypes to PI3KC2α inhibition, particularly in thrombosis, cancer metastasis, and diabetes models [2].

Pitcoin1 Quantitative Differentiation Evidence vs. Closest PI3KC2α Inhibitors


Pitcoin1 Delivers 60-Fold Selectivity for PI3KC2α Over PI3KC2β vs. 6-Fold for MIPS-21335

Pitcoin1 inhibits PI3KC2α with an IC50 of 95 nM but requires 5700 nM to inhibit the closely related PI3KC2β, yielding a selectivity ratio of 60:1 . In contrast, MIPS-21335, a frequently used PI3KC2α inhibitor, shows only 6-fold selectivity (IC50 PI3KC2α = 7 nM vs. PI3KC2β = 43 nM) . This 10-fold difference in selectivity is critical for studies where even partial PI3KC2β inhibition would confound results.

PI3KC2α inhibitor isoform selectivity PI3K inhibitor comparison

Kinobead Profiling Confirms Pitcoin1 Does Not Inhibit Any Other Human Kinase

In Kinobead profiling using HEK293T cell lysates, Pitcoin1 at 30 nM–1 mM showed no detectable inhibition of any other human kinase . In contrast, MIPS-19416 is a dual class I/II PI3K inhibitor with equal potency against PI3KC2α (IC50 13 nM) and multiple class I isoforms , while MIPS-21335 inhibits p110α (IC50 140 nM), p110β (386 nM), and p110δ (742 nM) . This absolute selectivity of Pitcoin1 is unparalleled among PI3KC2α inhibitors.

kinase selectivity profiling Kinobead off-target inhibition

Pitcoin1 Blocks Cellular Membrane Tubulation with an EC50 of 5 μM

Pitcoin1 blocks eGFP–SNX9-induced plasma membrane tubulation in HeLa cells with an EC50 of 5 μM after 6 h treatment . Within the PITCOIN series, Pitcoin1 was the most potent inhibitor in this functional cellular assay, outperforming PITCOIN3, which requires higher concentrations to achieve comparable blockade of PI(3,4)P2 synthesis [1]. This cellular potency confirms that Pitcoin1's biochemical selectivity translates into functional efficacy.

cellular efficacy membrane tubulation SNX9 EC50

X-Ray Crystal Structure Reveals Unique ATP-Binding Site Interactions Underpinning Pitcoin1 Selectivity

The co-crystal structure of PI3KC2α core with Pitcoin1 (PDB 8A9I, resolution 2.87 Å) reveals that Pitcoin1 binds to a unique selectivity pocket formed by residues S1113, N1134, L1186, and P1189, which are not conserved in other PI3K isoforms [1]. Docking models demonstrate that Pitcoin1 would encounter steric clashes when fitted into the ATP-binding pockets of PI3Kγ or VPS34 [2]. This structural basis for selectivity is absent in earlier inhibitors like MIPS-19416, which were derived from class I PI3K scaffolds and lack this unique binding mode [3].

X-ray crystallography PI3KC2α structure selectivity pocket ATP-binding site

Pitcoin1 Exhibits No Detectable Cytotoxicity at 100 μM, Enabling Long-Term Cellular Assays

Pitcoin1 at 100 μM for 20 h shows no detectable cytotoxicity in HeLa cells as measured by trypan blue uptake . This concentration is 20-fold higher than the cellular EC50 for membrane tubulation blockade, providing a broad therapeutic window. In contrast, pan-PI3K inhibitors such as LY294002 and wortmannin exhibit cytotoxicity at similar or lower concentrations due to their non-selective inhibition of multiple PI3K isoforms [1].

cytotoxicity cell viability trypan blue safety profile

Optimal Application Scenarios for Pitcoin1 in Thrombosis, Cancer, Diabetes, and Endocytosis Research


Thrombosis Research: Platelet Membrane Dynamics and Thrombus Formation

Pitcoin1 at 20 μM impairs platelet membrane remodeling and thrombus formation in mouse resting platelets . Its high selectivity ensures that antithrombotic effects are attributable to PI3KC2α inhibition without confounding class I PI3K-mediated platelet activation, making it the preferred tool for dissecting PI3KC2α-specific roles in thrombosis.

Cancer Metastasis Research: PI3KC2α-Dependent Metastatic Dissemination

Pitcoin1 interferes with metastatic activity in breast cancer and other solid tumors by inhibiting PI3KC2α-mediated membrane dynamics required for cell migration and invasion . The compound's selectivity and low toxicity enable chronic dosing studies in murine metastasis models without class I PI3K-mediated side effects.

Diabetes Research: Insulin Signaling and Glucose Homeostasis

PI3KC2α has been implicated in insulin signaling and glucose metabolism [1]. Pitcoin1's absolute selectivity for PI3KC2α over class I PI3Ks, which are critical for metabolic signaling, makes it indispensable for distinguishing PI3KC2α-dependent metabolic effects from class I PI3K-mediated pathways in diabetic models.

Endocytosis and Membrane Dynamics: Clathrin-Mediated Endocytosis Studies

Pitcoin1 at 20 μM for 6 h impairs clathrin-mediated endocytosis of transferrin and reduces endosomal PI(3)P synthesis in Cos7 cells . Combined with its defined EC50 for membrane tubulation blockade (5 μM), Pitcoin1 provides a quantitative tool for studying PI3KC2α-dependent endocytic membrane dynamics.

Quote Request

Request a Quote for Pitcoin1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.